molecular formula C14H21FN2 B8696289 3-(4-(4-Fluorophenyl)piperidin-1-yl)propan-1-amine

3-(4-(4-Fluorophenyl)piperidin-1-yl)propan-1-amine

Cat. No. B8696289
M. Wt: 236.33 g/mol
InChI Key: VFMQCWPKRRNFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06720324B2

Procedure details

Hydrazine (4 mL) was added to a solution of 3-[4-(4-fluorophenyl)piperidin-1-yl]propylphthalimide (4.50 g, 12.3 mmol) in methanol (200 mL), and the mixture was stirred at reflux for 8 h. The solution was cooled to room temperature, and the resulting white solid which formed was filtered and washed with methanol (20 mL). The solvent was evaporated from the filtrate and residue was dried under vacuum for 4 h. The crude product was dissolved in 50 mL of chloroform, stirred for 1 h, and filtered. The white solid was washed with additional chloroform (20 mL), the solvent was evaporated from the combined filtrates to leave the crude product as an oil. The oil was purified by column chromatography (dichloromethane/methanol/2 M ammonia in methanol, 10/3/1), giving the desired product (2.70 g, 93%). 1H NMR δ 1.60-1.83 (m, 6H), 1.96-2.07 (m, 4H), 2.40-2.55 (m, 3H), 2.70-2.85 (br t, 2H), 3.03-3.07 (br d, 2H), 6.93-7.00 (m, 2H), 7.14-7.20 (m, 2H).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
3-[4-(4-fluorophenyl)piperidin-1-yl]propylphthalimide
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[NH2:1]N.[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][CH2:18]C3C=CC=C4C(NC(=O)C=34)=O)[CH2:12][CH2:11]2)=[CH:6][CH:5]=1>CO>[F:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][CH2:18][NH2:1])[CH2:14][CH2:15]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
NN
Name
3-[4-(4-fluorophenyl)piperidin-1-yl]propylphthalimide
Quantity
4.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1CCN(CC1)CCCC1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the resulting white solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with methanol (20 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the filtrate and residue
CUSTOM
Type
CUSTOM
Details
was dried under vacuum for 4 h
Duration
4 h
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in 50 mL of chloroform
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The white solid was washed with additional chloroform (20 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the combined filtrates
CUSTOM
Type
CUSTOM
Details
to leave the crude product as an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography (dichloromethane/methanol/2 M ammonia in methanol, 10/3/1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CCN(CC1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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